molecular formula C11H14F3N5O B11746319 2-[4-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

2-[4-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B11746319
M. Wt: 289.26 g/mol
InChI Key: BSMAQZRLVGRXLF-UHFFFAOYSA-N
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Description

2-[4-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound featuring a pyrazole ring structure with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multiple steps. One common method includes the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with an appropriate amine to form the intermediate compound. This intermediate is then reacted with ethan-1-ol under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[4-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its specific combination of functional groups, which confer

Properties

Molecular Formula

C11H14F3N5O

Molecular Weight

289.26 g/mol

IUPAC Name

2-[4-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C11H14F3N5O/c1-18-10(11(12,13)14)8(5-16-18)4-15-9-6-17-19(7-9)2-3-20/h5-7,15,20H,2-4H2,1H3

InChI Key

BSMAQZRLVGRXLF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CNC2=CN(N=C2)CCO)C(F)(F)F

Origin of Product

United States

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